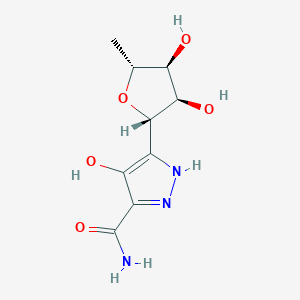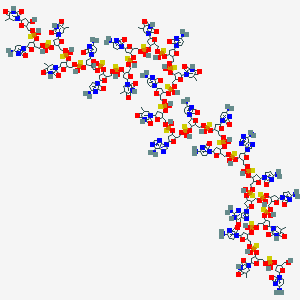
N-苄基-L-酪氨酸
描述
N-Benzyl-L-tyrosine is a chemical compound with the linear formula C16H17NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N-Benzyl-L-tyrosine and its derivatives has been explored in various studies . For instance, one study investigated the optimal conditions for the polymerization of N-carboxyanhydrides (NCAs) of γ-benzyl-L-glutamate (BLG), Nε-benzyloxycarbonyl-L-lysine (ZLL), L-alanine (Ala), β-benzyl-L-aspartate (BLA), O-benzyl-L-serine (BLS), and O-benzyl-L-threonine (BLT) .科学研究应用
Peptide-based Biomaterials
“N-Benzyl-L-tyrosine” has been used in the creation of peptide-based biomaterials . Specifically, it has been used in the bonding of L-tyrosine and the homopolypeptide poly-L-tyrosine to graphene oxide nanoribbons (GONRs) . This has led to the preparation of bioactive carbon nanomaterials that are being used in biomedicine as structural elements and in gene therapy and biosensing .
Biocatalytic Derivatization
“N-Benzyl-L-tyrosine” plays a crucial role in the biocatalytic derivatization of L-tyrosine . This process produces chemicals such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .
Building Block in Solution-phase Peptide Synthesis
“N-Benzyl-L-tyrosine” is used as a building block in a variety of applications, including solution-phase peptide synthesis . This process is crucial in the production of pharmaceuticals and other chemicals .
Production of Amphiphilic Block Co-polypeptides
“N-Benzyl-L-tyrosine” can be used as a building block in the synthesis of amphiphilic block co-polypeptides . These have potential applications in biomedical fields .
Preparation of mPEG-block-poly(L-tyrosine) Diblock Copolymer
“N-Benzyl-L-tyrosine” has been used in the preparation of an mPEG-block-poly(L-tyrosine) diblock copolymer . This copolymer exhibits heat-induced sol–gel transitions within 25–50°C .
Production of High-value Chemicals
Derivatization of “N-Benzyl-L-tyrosine” generates a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols . These are commonly applied in the feed, pharmaceutical, and fine chemical industries .
未来方向
Future directions for N-Benzyl-L-tyrosine research could involve further exploration of its enzymatic production . Additionally, the development of sustainable methods for N-Boc deprotection, such as the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), could be another area of interest .
作用机制
Target of Action
N-Benzyl-L-tyrosine is a derivative of the amino acid L-tyrosine . L-tyrosine is a non-essential amino acid that is synthesized from phenylalanine in cells . It is a precursor of several important substances, including epinephrine, thyroid hormones, and melanin . Therefore, the primary targets of N-Benzyl-L-tyrosine are likely to be the same enzymes and pathways that interact with L-tyrosine.
Mode of Action
It is known that l-tyrosine can undergo several types of derivatizations, including deamination via l-amino acid deaminases (l-aads), elimination catalyzed by tyrosine ammonia lyase (tal), and α-amino shifting . N-Benzyl-L-tyrosine, being a derivative of L-tyrosine, may interact with these enzymes and pathways in a similar manner.
Biochemical Pathways
L-tyrosine is involved in several biochemical pathways. It is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine . Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% . N-Benzyl-L-tyrosine, as a derivative of L-tyrosine, may affect these pathways and their downstream effects.
Pharmacokinetics
It is known that l-tyrosine and its derivatives are used as prodrugs for l-tyrosine . Prodrugs are often designed for their behavior in solution, but understanding their solid-state properties is the first step in mastering drug delivery . Therefore, the ADME properties of N-Benzyl-L-tyrosine and their impact on bioavailability would be an important area of study.
Result of Action
L-tyrosine and its derivatives are known to be involved in the synthesis of a variety of secondary metabolites, which are involved in numerous anabolic pathways responsible for the synthesis of pigment compounds, plant hormones, and biological polymers . These metabolites also mediate the transmission of nervous signals, quench reactive oxygen species in the brain, and are involved in the vast palette of animal coloration among other pathways .
Action Environment
The action of N-Benzyl-L-tyrosine, like that of many other compounds, can be influenced by various environmental factors. For instance, the functionalization of carbon nanotubes and graphene has led to the preparation of bioactive carbon nanomaterials that are being used in biomedicine as structural elements and in gene therapy and biosensing . The bonding of L-tyrosine and the homopolypeptide poly-L-tyrosine to graphene oxide nanoribbons (GONRs) has been studied , suggesting that similar processes could potentially influence the action, efficacy, and stability of N-Benzyl-L-tyrosine.
属性
IUPAC Name |
(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14-8-6-12(7-9-14)10-15(16(19)20)17-11-13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2,(H,19,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTPXBXSEMJIDW-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-L-tyrosine | |
CAS RN |
75768-66-0 | |
| Record name | N-BENZYL-L-TYROSINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















